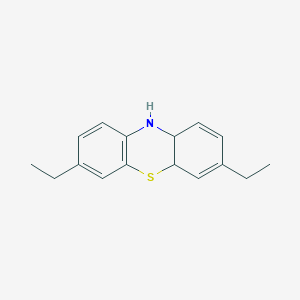

3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,7-diethyl-10,10a-dihydro-4aH-phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NS/c1-3-11-5-7-13-15(9-11)18-16-10-12(4-2)6-8-14(16)17-13/h5-10,13,15,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVZXVBLBXHDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C=C1)NC3=C(S2)C=C(C=C3)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,7 Diethyl 10,10a Dihydro 4ah Phenothiazine

Elucidation of Classical and Modern Synthetic Routes towards Dihydrophenothiazines

The synthesis of the phenothiazine (B1677639) nucleus has evolved significantly from classical high-temperature reactions to more sophisticated modern techniques. While direct synthetic routes to the specific 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine are not extensively documented, established methods for phenothiazine and dihydrophenothiazine synthesis can be adapted.

Classical methods historically rely on the cyclization of diphenylamine (B1679370) precursors. The Bucherer-Bergs reaction, for instance, involves the condensation of a diphenylamine with elemental sulfur, often catalyzed by iodine. jmedchem.com Another foundational method is the Ullmann-type coupling, which uses a copper catalyst to facilitate the cyclization, offering improved yields over earlier methods. jmedchem.com

Modern synthetic strategies offer greater efficiency and substrate scope. Transition metal-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, are frequently employed for N-arylation to form the precursor diphenylamine, though this often requires expensive palladium catalysts and ligands. cdnsciencepub.comcdnsciencepub.com More recently, iron-catalyzed domino C-S/C-N cross-coupling reactions have emerged as an environmentally benign and efficient alternative, addressing issues of poor regioselectivity and long reaction times associated with palladium and copper catalysts.

A notable transition-metal-free approach involves the reaction of 2-aminobenzenethiols with cyclohexanones. researchgate.net In this method, molecular oxygen serves as a green oxidant and hydrogen acceptor, allowing for the construction of the phenothiazine core from different starting materials. researchgate.net This strategy is particularly relevant as it begins with a cyclohexanone (B45756) ring, which could conceptually lead to the dihydro-phenothiazine core before aromatization.

To synthesize the target compound, a plausible route would begin with the synthesis of 3,3'-diethyl-diphenylamine. This precursor could then undergo a cyclization reaction. For instance, a reaction with sulfur would follow the classical approach. Alternatively, modern catalytic methods could be employed to form the tricyclic dihydrophenothiazine system.

| Method | Description | Precursors | Key Reagents/Catalysts |

| Bucherer-Bergs Reaction | A classical method involving the direct thionation of a diphenylamine derivative at high temperatures. jmedchem.com | Substituted Diphenylamine | Sulfur (S), Iodine (I₂) |

| Ullmann Reaction | Copper-catalyzed intramolecular cyclization to form the phenothiazine ring. jmedchem.com | 2-Halodiarylamine or 2-aminodiaryl sulfide | Copper (Cu) catalyst |

| Buchwald-Hartwig Amination | Palladium-catalyzed N-arylation to form the diphenylamine precursor, followed by cyclization. cdnsciencepub.com | Aryl halide, Aniline derivative | Palladium (Pd) catalyst, Ligands |

| Iron-Catalyzed Domino Reaction | An iron-catalyzed tandem C-S/C-N cross-coupling providing an efficient and greener alternative. | 2-Halogenaniline, Thiophenol derivative | Iron (Fe) catalyst |

| Transition-Metal-Free Cyclization | Reaction of 2-aminobenzenethiols with cyclohexanones using molecular oxygen as the oxidant. researchgate.net | 2-Aminobenzenethiol, Cyclohexanone | O₂ (as oxidant) |

Mechanistic Investigations of Cyclization and Ring-Forming Reactions for the 4aH-Phenothiazine System

The formation of the 10,10a-dihydro-4aH-phenothiazine ring system involves a cascade of chemical transformations. While the exact mechanism for this specific isomer is not detailed in the literature, a plausible pathway can be proposed based on related heterocyclic syntheses, such as the reaction between 2-aminobenzenethiols and cyclohexanones. researchgate.netnih.gov

The proposed mechanism likely initiates with the condensation of the amino group of a 4-ethyl-2-aminobenzenethiol with the carbonyl group of a 4-ethylcyclohexanone. This step forms an enamine intermediate. The subsequent key step is an intramolecular nucleophilic attack of the thiophenol sulfur atom onto the enamine double bond, which forges the critical C-S bond and establishes the thiazine (B8601807) ring. This cyclization would result in a saturated heterocyclic intermediate.

A final tautomerization step would then lead to the thermodynamically stable 10,10a-dihydro-4aH-phenothiazine scaffold. The precise stereochemistry at the 4a and 10a positions would be influenced by the reaction conditions and the substitution pattern of the precursors. In some synthetic routes, particularly those conducted under harsh conditions, this dihydro intermediate may undergo subsequent oxidation to form the fully aromatic 10H-phenothiazine. researchgate.net Controlling the reaction conditions to prevent this final oxidation is crucial for isolating the desired dihydro product. Another well-established mechanistic pathway in phenothiazine synthesis is the Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an activated aryl sulfide. researchgate.netresearchgate.net

Innovations in Green Chemistry Synthesis for this compound Production

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. researchgate.net Several innovative techniques are applicable to the production of dihydrophenothiazine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, improve yields, and enhance product purity in phenothiazine synthesis. jmedchem.com It provides uniform and rapid heating, which accelerates the cyclization of diphenylamine derivatives with sulfur. jmedchem.com This method often minimizes side reactions and can be performed in "dry media" or solvent-free conditions, further enhancing its green credentials. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. Ultrasound irradiation promotes reactions through acoustic cavitation, leading to significant improvements in reaction rates and yields compared to classical methods. This technique has been successfully applied to the synthesis of various phenothiazine derivatives and other heterocyclic systems.

Nanoparticle-Mediated Catalysis: While much of the research on nanoparticles in the context of phenothiazines focuses on drug delivery, nanomaterials also hold promise as highly efficient catalysts. Their high surface-area-to-volume ratio can lead to enhanced catalytic activity, potentially allowing for milder reaction conditions and lower catalyst loadings in cyclization and cross-coupling reactions.

Heterogeneous Catalysis: The use of solid-supported or heterogeneous catalysts simplifies product purification and catalyst recovery, key principles of green chemistry. Iron-based heterogeneous catalysts, for example, provide a cost-effective and less toxic alternative to precious metal catalysts like palladium for C-S and C-N bond formation steps. researchgate.net

| Green Technique | Typical Conditions | Advantages | Reference |

| Microwave-Assisted | Solvent-free or high-boiling solvents (e.g., DMF), 5-30 min. | Reduced reaction times, higher yields, energy efficiency, cleaner reactions. | jmedchem.commdpi.com |

| Ultrasound-Assisted | Room temperature, various solvents, 20-60 min. | Improved reaction rates, high yields, milder conditions. | researchgate.net |

| Heterogeneous Catalysis | Iron or other supported catalysts, various solvents. | Catalyst recyclability, simplified workup, reduced metal contamination. | researchgate.net |

Stereoselective Synthesis and Enantiopure Access to 10,10a-dihydro-4aH-phenothiazine Scaffolds

The 10,10a-dihydro-4aH-phenothiazine core contains two stereocenters at positions 4a and 10a, making the stereoselective synthesis of enantiopure derivatives a significant challenge and an area of potential innovation. Direct literature on the asymmetric synthesis of this specific scaffold is scarce; however, established principles of stereoselective synthesis for related heterocycles can be considered. nih.govmetu.edu.tr

One potential strategy is the use of chiral catalysts. Bifunctional chiral squaramides, for example, have proven effective in catalyzing asymmetric 1,4-Michael addition reactions, a type of transformation that could be adapted to the ring-closing step in the formation of the thiazine ring. mdpi.com A chiral catalyst could control the facial selectivity of the intramolecular nucleophilic attack, thereby establishing the desired stereochemistry at the newly formed stereocenters.

Another approach is substrate-controlled synthesis, starting from enantiopure precursors derived from the chiral pool. For example, a chiral cyclohexanone derivative could be used as a starting material. The inherent chirality of the precursor would direct the stereochemical outcome of the cyclization reaction.

Biocatalysis offers a powerful green alternative for asymmetric synthesis. rsc.org Engineered enzymes, such as carbonyl reductases, can exhibit high stereoselectivity in the synthesis of chiral molecules. rsc.org A chemo-enzymatic approach could be envisioned where an enzyme is used to create a key chiral intermediate that is then converted into the final dihydrophenothiazine product through chemical steps.

Scale-Up Considerations and Optimization Strategies for Academic Synthesis

Transitioning a synthetic route from a small laboratory scale to a larger, gram-scale production for academic research requires careful optimization of reaction conditions to ensure efficiency, safety, and reproducibility. cdnsciencepub.comresearchgate.net For the synthesis of phenothiazine derivatives, several factors are critical.

Catalyst Selection and Loading: For modern syntheses, the choice of catalyst is paramount. While palladium catalysts are effective, their high cost and potential for price volatility are significant drawbacks for scale-up. cdnsciencepub.com Metal-free routes or those using inexpensive and abundant metals like iron are more attractive. cdnsciencepub.comresearchgate.net Optimizing the catalyst loading is also crucial; minimizing the amount of catalyst reduces costs and simplifies purification without significantly compromising the yield.

Solvent and Reagent Choice: The selection of solvents and reagents should balance reactivity with cost, safety, and environmental impact. Anhydrous and degassed solvents may be necessary for sensitive organometallic reactions but add complexity and cost to the process. chemicalbook.com The use of economical and readily available starting materials is a key consideration, as demonstrated in the gram-scale synthesis of N-phenyl phenothiazine via a benzyne (B1209423) route, which was designed to be cost-effective. cdnsciencepub.com

Reaction Time and Temperature: Optimizing reaction time and temperature is a classic trade-off between throughput and selectivity. Higher temperatures can accelerate reactions but may also lead to the formation of undesired by-products. rsc.org Monitoring the reaction progress using techniques like TLC or GC-MS is essential to determine the optimal endpoint, preventing both incomplete conversion and product degradation. rsc.org For photocatalytic reactions, the intensity and wavelength of the light source become critical parameters to optimize. rsc.org

Purification: On a larger scale, purification by column chromatography can become cumbersome and expensive. Developing protocols that allow for purification by crystallization or extraction is highly desirable. In a reported gram-scale synthesis of a phenothiazine photocatalyst, the yield of purified product increased upon scale-up, demonstrating that a well-optimized process can become more efficient at a larger scale. cdnsciencepub.com

Advanced Structural and Conformational Analysis of 3,7 Diethyl 10,10a Dihydro 4ah Phenothiazine

X-ray Crystallography and Solid-State Conformational Dynamics

No crystallographic data for 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine has been deposited in publicly accessible crystallographic databases. Therefore, a detailed analysis of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, cannot be provided.

Solution-State Conformational Studies via Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

A search of the scientific literature did not yield any studies that have utilized multi-dimensional NMR spectroscopy to investigate the solution-state conformational dynamics of this compound. As such, information regarding its conformational flexibility and the spatial arrangement of its substituents in solution is not available.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bond Analysis

There are no publicly available Fourier-transform infrared (FT-IR) or Raman spectra for this compound. Consequently, an analysis of its characteristic vibrational modes and the corresponding bond analyses cannot be conducted.

Chiroptical Properties and Stereochemical Characterization (e.g., Circular Dichroism, Optical Rotatory Dispersion)

No studies on the chiroptical properties of this compound, such as circular dichroism or optical rotatory dispersion, were found. This indicates a lack of research into the stereochemical characteristics of this specific compound.

Computational Approaches to Conformational Landscape and Energy Minima

A review of computational chemistry literature did not reveal any theoretical studies that have modeled the conformational landscape or determined the energy minima of this compound. Therefore, a computational analysis of its stable conformers and the energy barriers between them is not possible at this time.

Electronic Structure and Spectroscopic Properties of 3,7 Diethyl 10,10a Dihydro 4ah Phenothiazine: a Theoretical and Experimental Perspective

Quantum Chemical Calculations of Electronic Structure

The electronic structure of phenothiazine (B1677639) derivatives is extensively studied using a variety of quantum chemical methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominently used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. mdpi.comnih.gov The B3LYP functional, combined with basis sets like 6-311++G(d,p), is a common choice for these calculations. doaj.org For more refined analyses, ab initio methods such as Hartree-Fock (HF) are also employed, often as a precursor to more complex calculations. doaj.org

These computational approaches are instrumental in understanding the impact of substituents on the phenothiazine core. For instance, DFT calculations can elucidate how electron-donating or electron-withdrawing groups at the 3 and 7 positions alter the electron density distribution and molecular orbital energies of the parent phenothiazine structure. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of phenothiazine derivatives. The energy of the HOMO is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. The HOMO-LUMO energy gap is a key parameter that influences the chemical reactivity and the wavelength of electronic absorption. doaj.orgresearchgate.net

In many phenothiazine derivatives, the HOMO is primarily localized on the electron-rich phenothiazine core, specifically the nitrogen and sulfur atoms, while the LUMO distribution can vary depending on the nature of the substituents. mdpi.com For 3,7-disubstituted phenothiazines, the substituents can significantly modulate the HOMO and LUMO energy levels. Electron-donating groups, such as alkyl groups, are expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. Conversely, electron-withdrawing groups would lower the HOMO energy, potentially increasing the energy gap.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 10-Acetyl-10H-phenothiazine 5-oxide | -6.21 | -1.54 | 4.67 |

| N-ethyl-3,7-bis(trifluoromethyl)phenothiazine | -5.89 | -2.23 | 3.66 |

| N-ethyl-3,7-dicyanophenothiazine | -6.05 | -2.58 | 3.47 |

Note: The data in this table is illustrative and sourced from computational studies on various phenothiazine derivatives, not specifically 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine.

Photophysical Properties: Absorption and Emission Spectroscopy and their Theoretical Underpinnings

The photophysical properties of phenothiazine derivatives are characterized by their absorption and emission spectra, which are highly sensitive to their molecular structure and environment.

Absorption Spectroscopy (UV-Vis): Phenothiazine derivatives typically exhibit two main absorption bands in the UV-visible region. A shorter wavelength band, often attributed to a π-π* transition, and a longer wavelength band, which can have n-π* character due to the lone pairs on the sulfur and nitrogen atoms. nih.govresearchgate.net The position and intensity of these bands are influenced by substituents at the 3, 7, and 10 positions. For a hypothetical 3,7-diethyl-phenothiazine derivative, the electron-donating nature of the ethyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenothiazine.

Emission Spectroscopy (Fluorescence and Phosphorescence): Many phenothiazine derivatives are fluorescent, with emission maxima that are also dependent on substitution and solvent polarity. unito.it The introduction of substituents can tune the emission color from blue to green and even red. mdpi.comresearchgate.net Some phenothiazine derivatives also exhibit phosphorescence, particularly at low temperatures, which arises from the radiative decay from an excited triplet state to the singlet ground state. nih.gov The unique "butterfly" conformation of the phenothiazine ring system can influence intersystem crossing rates and, consequently, the phosphorescence quantum yield. nih.gov

Theoretical calculations, particularly TD-DFT, are invaluable for interpreting experimental spectra by predicting the energies and characters of electronic transitions. mdpi.comnih.gov

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 10-Methylphenothiazine | 253, 310 | 440 | ~0.01-0.02 |

| 3,7-Bis(4-aminophenyl)phenothiazine | 305, 400 | 525 | - |

| 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | 234, 280 | 374 (fluorescence), 540 (phosphorescence) | - |

Note: This table presents example data from the literature for different phenothiazine derivatives to illustrate general trends.

Redox Chemistry and Electrochemical Characterization

The phenothiazine core is redox-active and can undergo reversible one-electron oxidation to form a stable radical cation. mdpi.com This property is central to many of its applications. The oxidation potential is highly dependent on the nature of the substituents. Electron-donating groups at the 3 and 7 positions, such as ethyl groups, would be expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential. uky.edu

Cyclic voltammetry is the primary technique used to characterize the redox behavior of phenothiazine derivatives. It provides information on the oxidation and reduction potentials and the stability of the resulting radical ions. For some 3,7-disubstituted phenothiazines, a second oxidation event can be observed at higher potentials, corresponding to the formation of a dication. mdpi.com

Computational Prediction and Experimental Validation of Spectroscopic Signatures

A powerful approach in the study of phenothiazine derivatives is the combination of computational prediction and experimental validation. Quantum chemical calculations can predict spectroscopic signatures, such as UV-Vis and emission wavelengths, which can then be compared with experimental measurements. mdpi.comnih.gov For example, TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states, which can be correlated with the experimentally observed fluorescence and phosphorescence spectra. nih.gov

This integrated approach allows for a deeper understanding of the structure-property relationships in this class of compounds. For a novel compound like this compound, computational modeling would be an essential first step to predict its electronic and spectroscopic properties, guiding subsequent experimental synthesis and characterization.

Chemical Reactivity and Derivatization Strategies for 3,7 Diethyl 10,10a Dihydro 4ah Phenothiazine

Regioselective Functionalization of the Nitrogen (N10) and Aromatic Carbon Positions

The functionalization of the phenothiazine (B1677639) core is a critical aspect of modifying its properties. In the case of 3,7-disubstituted phenothiazine derivatives, the nitrogen at the 10-position (N10) and the aromatic carbons are primary targets for chemical modification.

The N10 position of the phenothiazine ring is nucleophilic and readily undergoes substitution reactions. Common derivatization strategies include alkylation, which can be achieved by reacting the phenothiazine with various alkyl halides. For instance, the synthesis of new 3,7-dibromophenothiazine derivatives bearing bromoalkyl, mercaptoalkyl, and alkylthioacetate groups on the N10 atom has been reported. researchgate.net This suggests that the N10 position of 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine would be similarly reactive towards electrophiles.

Functionalization of the aromatic carbon positions often proceeds through electrophilic aromatic substitution. However, the positions of substitution are directed by the existing substituents. In the case of this compound, the electron-donating nature of the nitrogen and sulfur atoms, along with the alkyl groups, would activate the aromatic rings towards substitution. Bifunctional phenothiazine derivatives, such as N-alkylated 7-bromophenothiazine-3-carbaldehydes, are valuable building blocks that can undergo various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to introduce a wide range of functional groups at specific carbon positions. mdpi.com

Table 1: Potential Regioselective Functionalization Reactions

| Position | Reaction Type | Potential Reagents | Expected Product |

|---|---|---|---|

| N10 | Alkylation | Alkyl halides (e.g., CH₃I) | 10-Alkyl-3,7-diethyl-10,10a-dihydro-4aH-phenothiazine |

| N10 | Acylation | Acyl chlorides (e.g., CH₃COCl) | 10-Acyl-3,7-diethyl-10,10a-dihydro-4aH-phenothiazine |

| Aromatic C | Bromination | N-Bromosuccinimide (NBS) | Bromo-3,7-diethyl-10,10a-dihydro-4aH-phenothiazine |

Rearrangement Reactions and Tautomerism Studies of the Dihydrophenothiazine Core

The 10,10a-dihydro-4aH-phenothiazine core represents a reduced form of the more common aromatic phenothiazine. This dihydro structure allows for the possibility of tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. nih.gov The specific tautomer present, 10,10a-dihydro-4aH-phenothiazine, could potentially exist in equilibrium with other tautomeric forms, such as 1H-phenothiazine and 3H-phenothiazine, through prototropic shifts. nih.gov The stability and interconversion of these tautomers would be influenced by factors such as solvent and pH. nih.gov Rearrangement reactions of the dihydrophenothiazine core are not widely documented, suggesting a relatively stable framework under normal conditions.

Cycloaddition Reactions and Formation of Fused Polycyclic Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. fiveable.me These reactions involve the concerted formation of new sigma bonds from pi systems. fiveable.me The dihydrophenothiazine core, with its embedded double bonds, could potentially participate in cycloaddition reactions. For example, a [4+2] cycloaddition, or Diels-Alder reaction, could occur if a suitable diene system is present within the molecule, reacting with a dienophile. libretexts.orgyoutube.com

Furthermore, the phenothiazine moiety is a valuable building block for the synthesis of fused-ring systems. bohrium.com The synthesis of a compact donor-acceptor type fused-ring compound with phenothiazine as the donor has been reported. bohrium.com This suggests that this compound could also serve as a precursor for the synthesis of more complex, fused polycyclic architectures.

Role as a Building Block in Complex Chemical Synthesis

Phenothiazine derivatives are important building blocks for a variety of functional materials. mdpi.combohrium.com Their electron-rich nature makes them suitable for applications in organic electronics and as photoredox catalysts. rsc.org 3,7-Disubstituted phenothiazines, in particular, have been explored as analogues of Methylene Blue. researchgate.net

The presence of the diethyl groups in this compound can enhance solubility in organic solvents, which is a crucial property for solution-processable materials. The ability to functionalize the N10 and aromatic positions further adds to its versatility as a building block. For instance, polyfunctional phenothiazine derivatives can be used to construct novel chromophores with promising electronic properties. mdpi.comresearchgate.net

Table 2: Summary of Potential Synthetic Applications

| Application Area | Rationale | Potential Synthetic Transformation |

|---|---|---|

| Organic Electronics | Electron-donating properties of the phenothiazine core. | Polymerization through cross-coupling reactions. |

| Functional Dyes | Extended π-conjugation upon functionalization. | Introduction of chromophoric groups at aromatic positions. |

Computational Chemistry and Molecular Modeling of 3,7 Diethyl 10,10a Dihydro 4ah Phenothiazine and Its Analogs

Molecular Docking and Ligand-Target Interaction Modeling in Model Systems (e.g., enzyme active sites, receptor pockets)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is crucial for understanding the potential biological targets of phenothiazine (B1677639) derivatives. In numerous studies, phenothiazine analogs have been docked into the active sites of various proteins to elucidate their mechanism of action.

For instance, in the pursuit of new antimicrobial agents, phenothiazine-based compounds have been docked into the active site of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in bacterial folate synthesis. These studies reveal key interactions, such as hydrogen bonds and pi-stacking, that contribute to the binding affinity. Research has shown that specific derivatives can achieve high binding energy scores, indicating a strong potential for inhibition. nih.gov Similarly, phenothiazine derivatives have been evaluated as potential inhibitors for targets like the microtubule affinity regulating kinase 4 (MARK4), which is implicated in cancer and neurodegenerative diseases. nih.gov Docking analyses of these compounds against MARK4 have shown binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov

The primary metrics used to evaluate a docking pose are the binding energy (or docking score) and the root-mean-square deviation (RMSD). The binding energy estimates the strength of the interaction, with more negative values indicating higher affinity. The RMSD measures the average distance between the atoms of the docked ligand and a reference conformation, with lower values (typically < 2.0 Å) suggesting a reliable and stable binding mode. nih.gov

By analyzing the interactions between the ligand and amino acid residues in the receptor's active site, researchers can understand the structural basis for activity. For example, hydrogen bonds with residues like Arginine (Arg) and Threonine (Thr) have been identified as crucial for the stability of some phenothiazine derivatives within the DHPS binding pocket. nih.gov Such computational predictions are foundational for structure-based drug design, allowing for the rational modification of the phenothiazine scaffold to enhance binding to a specific biological target.

Table 1: Representative Molecular Docking Data for Phenothiazine Analogs Against Various Protein Targets

| Derivative Class | Protein Target | Binding Energy (kcal/mol) | RMSD (Å) | Key Interacting Residues |

| N-Mannich Bases | DHPS | -6.0 to -8.3 | 1.0 to 1.8 | Arg63, Thr62, Arg255 |

| Imidazo[1,2-a]pyridines | MARK4 | -8.1 to -10.4 | N/A | Not Specified |

| General Phenothiazines | Acetylcholinesterase (AChE) | N/A | N/A | His447, Trp86, Tyr124 |

| General Phenothiazines | Trypanothione (B104310) Reductase (TR) | N/A | N/A | His461, Phe396, Glu467 |

This table is a compilation of data from multiple studies on various phenothiazine derivatives and is for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical correlations of structural features with predicted chemical or academic properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to establish a correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. ubbcluj.ro These models are invaluable for predicting the activity of novel compounds like 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine based on calculated molecular descriptors.

In the context of phenothiazine analogs, QSAR models have been developed to predict a range of activities, including anticancer and antitubercular effects. derpharmachemica.comresearchgate.net These models are built by calculating a variety of molecular descriptors for a set of known active and inactive compounds. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or physicochemical (e.g., logP, polar surface area). researchgate.net

A typical QSAR study involves:

Data Set Selection: A series of phenothiazine analogs with measured biological activity is chosen.

Descriptor Calculation: A large number of theoretical molecular descriptors are calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Artificial Neural Networks (ANN) are used to build a mathematical equation linking the most relevant descriptors to the observed activity. derpharmachemica.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets.

For example, a 2D-QSAR study on phenothiazine derivatives as antitubercular agents found that descriptors such as slogp (a measure of lipophilicity), SaaCHE-index (an electrotopological state descriptor), and ChiV2 (a molecular connectivity index) were significant contributors to the biological activity. researchgate.net The resulting models showed high statistical significance, with squared correlation coefficients (r²) greater than 0.94, indicating a strong correlation between the descriptors and the antitubercular activity. researchgate.net Such validated models can then be used to predict the activity of untested or newly designed phenothiazine derivatives, prioritizing the most promising candidates for synthesis.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Phenothiazine Analogs

| Descriptor Type | Example Descriptor | Property Represented | Relevance in Modeling |

| Physicochemical | LogP | Lipophilicity / Hydrophobicity | Drug transport across cell membranes |

| Topological | ChiV2 (Connectivity Index) | Molecular branching and size | Steric interactions with receptor |

| Electronic | HOMO Energy | Electron-donating ability | Reactivity and interaction potential |

| Electronic | LUMO Energy | Electron-accepting ability | Reactivity and interaction potential |

| Steric | Molecular Volume | Overall size of the molecule | Fit within a receptor binding pocket |

| Electrostatic | Polar Surface Area (PSA) | Surface area of polar atoms | Membrane permeability and solubility |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is essential for understanding the conformational flexibility of this compound and its analogs, as well as the stability of their complexes with biological targets.

An MD simulation begins with the docked complex and applies Newton's laws of motion to every atom in the system, which is typically solvated in a box of water molecules to mimic physiological conditions. nih.gov The simulation tracks the trajectory of each atom over a period ranging from nanoseconds to microseconds.

Key insights gained from MD simulations include:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time, researchers can assess the stability of the binding pose predicted by docking. A stable complex will show minimal fluctuations in its RMSD value after an initial equilibration period. nih.gov

Binding Site Flexibility: MD simulations reveal how the amino acid residues in the binding pocket move and adapt to the presence of the ligand, providing a more realistic model of the interaction.

Solvation Effects: The simulation explicitly models the role of water molecules in mediating or disrupting ligand-receptor interactions. The analysis of preferential solvation can indicate whether a compound is preferentially hydrated or solvated by cosolvents in a mixture, which affects its solubility and bioavailability. mdpi.com

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which accounts for both enthalpic and entropic contributions. nih.gov

For phenothiazine derivatives, MD simulations have been used to confirm the stability of their complexes with proteins like the antiapoptotic BCL-2 protein, providing deeper insights into their potential as anticancer agents. researchgate.net These simulations are computationally intensive but provide a level of detail that is crucial for optimizing lead compounds.

In Silico Design and Virtual Screening of Novel Dihydrophenothiazine Derivatives

In silico design and virtual screening are powerful computational strategies to identify novel, promising drug candidates from vast chemical libraries. nih.gov This approach allows for the rapid and cost-effective exploration of chemical space to find new dihydrophenothiazine derivatives with desired biological activities.

The process typically involves a hierarchical workflow:

Library Preparation: Large databases of chemical compounds, such as ZINC15 or PubChem, which contain millions of purchasable or virtual molecules, are prepared for screening. nih.gov

Ligand-Based Virtual Screening (LBVS): If known active molecules exist, new compounds are screened based on their similarity to these known ligands. Similarity can be assessed using 2D fingerprints (structural fragments) or 3D shape and electrostatic comparisons (pharmacophores). mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, the entire compound library is docked into the active site. The molecules are then ranked based on their docking scores, and the top-scoring compounds are selected as "hits." mdpi.com

Filtering and Post-Processing: The initial hits are filtered based on physicochemical properties (e.g., Lipinski's Rule of Five for drug-likeness) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions to remove compounds with unfavorable profiles. irjmets.com The remaining high-potential candidates may then be subjected to more rigorous analysis, such as MD simulations, before being prioritized for laboratory synthesis and testing. nih.gov

This methodology has been successfully applied to the phenothiazine scaffold. For example, a virtual screening of over 2,000 phenothiazine derivatives against the Trypanosoma cruzi enzyme trypanothione reductase identified several compounds with higher predicted affinity than the natural substrate. nih.gov Subsequent experimental testing confirmed that two of the top-scoring hits acted as inhibitors of the enzyme, validating the in silico approach. nih.gov

Table 3: Typical Workflow for Virtual Screening of Dihydrophenothiazine Derivatives

| Step | Method | Description | Goal |

| 1. Target Selection | N/A | Identify a biologically relevant protein target. | Define the objective of the screen. |

| 2. Library Preparation | Database Curation | Compile and format large libraries of small molecules. | Create a diverse set of compounds for screening. |

| 3. Screening | Molecular Docking (SBVS) or Pharmacophore Screening (LBVS) | Computationally assess the binding potential of each library compound. | Identify a large set of initial "hits". |

| 4. Hit Filtering | ADMET Prediction, Rule-of-Five | Apply computational filters to remove compounds with poor drug-like properties. | Reduce the number of hits to a manageable set. |

| 5. Hit Prioritization | Re-scoring, Visual Inspection, MD Simulation | Use more accurate (and computationally expensive) methods to rank the filtered hits. | Select the most promising candidates for synthesis. |

Artificial Intelligence and Machine Learning Applications in Phenothiazine Scaffold Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing computational drug design by enabling the creation of novel molecules with optimized, multi-parameter profiles. mdpi.com These technologies go beyond traditional QSAR and virtual screening by learning complex patterns from vast datasets and generating entirely new chemical structures. nih.gov

For the phenothiazine scaffold, AI and ML can be applied in several ways:

De Novo Drug Design: Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on libraries of known molecules. They can then generate novel phenothiazine derivatives that are predicted to be active against a specific target while also possessing desirable ADMET properties. mednexus.org

Property Prediction: Deep learning models can be trained on large datasets of chemical structures and their associated experimental data (e.g., bioactivity, solubility, toxicity). These models often outperform traditional QSAR methods in predicting the properties of new molecules. mdpi.com

Accelerating the DMTA Cycle: AI can significantly shorten the design-make-test-analyze (DMTA) cycle in drug discovery. By accurately predicting the properties and synthetic accessibility of designed molecules, AI platforms can help chemists focus their efforts on the most promising and synthesizable candidates, reducing the number of costly and time-consuming iterations. nih.gov

Drug Repurposing: ML algorithms can analyze biological and chemical data to identify new potential uses for existing drugs. This could potentially identify new applications for known phenothiazine-based medicines.

The integration of AI into the drug discovery pipeline allows for a more holistic approach to design. Instead of optimizing for a single parameter like binding affinity, AI models can be designed to co-optimize multiple objectives, such as potency, selectivity, low toxicity, and ease of synthesis, leading to the design of superior drug candidates based on the versatile phenothiazine scaffold. researchgate.net

Mechanistic Research on 3,7 Diethyl 10,10a Dihydro 4ah Phenothiazine in Preclinical Model Systems

Investigations of Molecular Interactions with Biological Macromolecules

The biological activity of phenothiazine (B1677639) derivatives is intrinsically linked to their ability to interact with a variety of biological macromolecules. These interactions are pivotal in elucidating their therapeutic and cytotoxic effects.

Protein Binding Mechanisms:

Phenothiazines are known to bind to a range of proteins, often resulting in the modulation of their function. Studies on various phenothiazine derivatives have revealed binding to several key proteins:

Calmodulin (CaM): Phenothiazines are recognized inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes. plos.orgnih.gov The interaction is calcium-dependent and can lead to the inhibition of CaM-dependent enzymes. nih.gov

Protein Kinase C (PKC): Certain phenothiazines have been shown to bind to and inhibit Protein Kinase C, a family of enzymes involved in controlling the function of other proteins. if-pan.krakow.pl

KRAS: NMR studies have demonstrated that phenothiazine drugs, such as promazine (B1679182) and promethazine, can bind to both wild-type and oncogenic forms of the KRAS protein. elsevierpure.comresearchgate.net This interaction appears to stabilize the protein in a particular conformation. elsevierpure.com The binding affinity is influenced by substitutions on the tricyclic phenothiazine ring. elsevierpure.comresearchgate.net

BCL-2: Molecular docking studies suggest that phenothiazines can compete with pro-apoptotic proteins for binding to the anti-apoptotic protein BCL-2. frontiersin.org This interaction is favored by the polycyclic ring system of the phenothiazine scaffold. frontiersin.org

Plasma Proteins: Phenothiazine derivatives have been shown to bind to various plasma proteins, including albumin and alpha 1-acid glycoprotein. nih.gov This binding can influence the distribution and availability of the compounds in the body. nih.gov

Interactive Data Table: Protein Binding of Phenothiazine Derivatives

| Target Protein | Interacting Phenothiazine(s) | Method of Study | Key Finding |

| Calmodulin (CaM) | Trifluoperazine | Gel Filtration | Calcium-dependent binding leading to inhibition. nih.gov |

| Protein Kinase C (PKC) | General Phenothiazines | Review | Inhibition of PKC activity. if-pan.krakow.pl |

| KRAS | Promazine, Promethazine | NMR Spectroscopy | Binding to a hydrophobic pocket, stabilizing a specific conformation. elsevierpure.comresearchgate.net |

| BCL-2 | Thioridazine (B1682328), Trifluoperazine | Molecular Docking | Competition with BH3 peptide for the binding site. frontiersin.org |

| Plasma Proteins | Chlorpromazine (B137089), Perphenazine | Equilibrium Dialysis | Binding to albumin and alpha 1-acid glycoprotein. nih.gov |

In Vitro Enzyme Inhibition Kinetics:

The inhibitory effects of phenothiazines on various enzymes have been documented:

Dynamin: Several phenothiazine-derived antipsychotic drugs have been found to inhibit the GTPase activity of dynamin I and dynamin II. nih.govresearchgate.net Kinetic analyses have shown that this inhibition is often lipid-competitive. nih.govresearchgate.net

Hexokinase: Phenothiazone, a derivative of phenothiazine, has been identified as a potent inhibitor of rat-brain hexokinase. cdnsciencepub.com

Cholinesterases: Various phenothiazine derivatives have been reported to act as inhibitors of acetylcholinesterase and butyrylcholinesterase. researchgate.net

Cytochrome P-450 Isoforms: Phenothiazines can selectively inhibit different isoforms of cytochrome P-450, with the inhibitory potency being influenced by the physicochemical properties of the substituents on the phenothiazine ring. nih.gov

DNA Intercalation:

The planar, tricyclic structure of the phenothiazine nucleus suggests the possibility of intercalation into DNA. While this mechanism has been proposed, detailed studies specifically on 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine are not extensively available in the reviewed literature. However, the anticancer activities of some phenothiazines have been linked to the induction of DNA damage and inhibition of DNA repair mechanisms. researchgate.net

Cellular Uptake and Subcellular Localization Studies in Defined Cell Lines

The cellular entry and subsequent distribution of a compound are critical determinants of its biological activity. For phenothiazine derivatives, these processes are influenced by their physicochemical properties.

Cellular Uptake Mechanisms:

The lipophilic nature of the phenothiazine ring facilitates the penetration of cell membranes. if-pan.krakow.pl The primary mechanism of cellular uptake for some phenothiazines, such as chlorpromazine, has been identified as clathrin-mediated endocytosis (CME). nih.govdovepress.com Inhibition of CME has been observed with chlorpromazine treatment, which appears to act downstream of the formation of clathrin-coated vesicles. nih.gov

Subcellular Localization:

Once inside the cell, phenothiazines can accumulate in various compartments. Their cationic and amphiphilic nature allows them to interact with and accumulate within lipid bilayers of cellular membranes. frontiersin.org This can lead to alterations in membrane properties. frontiersin.org Furthermore, specific derivatives have been designed to target particular organelles. For instance, a phenothiazine conjugate with a mitochondria-directed cationic compound demonstrated marked mitochondrial targeting. mdpi.com

Due to the lack of specific studies on this compound, detailed information from confocal microscopy or radiolabeling studies for this particular compound is not available.

Elucidation of Molecular Pathways Modulated by this compound in in vitro Assays

Phenothiazine derivatives are known to modulate a variety of cellular signaling pathways, contributing to their diverse pharmacological effects.

Efflux Pump Modulation:

A significant body of research has highlighted the ability of phenothiazines to inhibit multidrug resistance (MDR) efflux pumps in both bacterial and cancer cells. researchgate.netiiarjournals.orgnih.govuj.edu.plmdpi.com These pumps are often responsible for the extrusion of therapeutic agents, leading to treatment failure. researchgate.net Phenothiazines, including thioridazine and chlorpromazine, have been shown to inhibit the function of pumps like P-glycoprotein (ABCB1). if-pan.krakow.pliiarjournals.orguj.edu.pl This inhibition can restore the sensitivity of resistant cells to chemotherapeutic drugs. iiarjournals.orguj.edu.pl The anti-MDR activity of phenothiazines is generally enhanced by increased lipophilicity of the molecule. if-pan.krakow.pl

Specific Signaling Pathway Interference:

Phenothiazines have been shown to interfere with several key signaling pathways implicated in cell growth, proliferation, and survival:

PDK1/Akt and MAPK/ERK1/2 Pathways: These pathways are involved in cancer progression and survival, and phenothiazines have been shown to modulate their activity. nih.gov

PP2A-mediated Apoptosis: Certain phenothiazines can induce apoptosis in cancer cells by activating the tumor suppressor protein phosphatase 2A (PP2A). nih.govjci.org

NOTCH1 Signaling: In T-cell acute lymphoblastic leukemia (T-ALL), phenothiazines have demonstrated anti-leukemic activity that is independent of NOTCH1 signaling, a key driver of this disease. jci.org

Interactive Data Table: Modulation of Molecular Pathways by Phenothiazines

| Molecular Pathway/Target | Effect of Phenothiazine Derivatives | Cell/System Studied | Reference(s) |

| Efflux Pumps (e.g., P-glycoprotein) | Inhibition | Cancer cell lines, Bacteria | if-pan.krakow.plresearchgate.netiiarjournals.orgnih.govuj.edu.plmdpi.com |

| PDK1/Akt Pathway | Modulation | Cancer cell lines | nih.gov |

| MAPK/ERK1/2 Pathway | Modulation | Cancer cell lines | nih.gov |

| PP2A | Activation, leading to apoptosis | T-cell acute lymphoblastic leukemia cells | nih.govjci.org |

| NOTCH1 Signaling | NOTCH-independent anti-leukemic activity | T-cell acute lymphoblastic leukemia cells | jci.org |

Mechanistic Insights into Structure-Function Relationships using Biophysical and Biochemical Assays in Model Systems

The biological activity of phenothiazine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern their various effects.

The core tricyclic phenothiazine ring is a key determinant of activity. Substitutions at various positions on this ring system, as well as modifications to the side chain at the N-10 position, can significantly alter the biological profile of the compound.

Influence of Ring Substituents:

Substituents at the C-2 position of the phenothiazine ring are particularly important. Electron-withdrawing groups such as -CF3 and -Cl tend to increase both antipsychotic and anti-MDR activity. if-pan.krakow.plslideshare.netslideshare.net

Increased lipophilicity of the phenothiazine nucleus, often achieved through specific substitutions, generally enhances antiproliferative and anti-MDR effects. nih.gov Conversely, the introduction of hydrophilic groups like -OH can decrease potency. nih.gov

Influence of the N-10 Side Chain:

The nature and length of the alkyl side chain at the N-10 position are critical. For anti-MDR activity, a four-carbon bridge between the ring and the terminal amine has been found to be more effective than a two- or three-carbon bridge. nih.gov

The type of terminal amino group also plays a role. Piperazinyl amines are often associated with greater anti-MDR and antiproliferative activity compared to non-cyclic amino groups. nih.gov Tertiary amines have been shown to be more effective as anti-MDR agents than secondary or primary amines. nih.gov

Advanced Applications of 3,7 Diethyl 10,10a Dihydro 4ah Phenothiazine in Chemical and Materials Science Research

Development as Fluorescent Probes and Chemosensors for Analytical Applications

The dihydrophenothiazine core, as present in 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine, is an excellent scaffold for the design of fluorescent probes and chemosensors. The electron-donating nature of this moiety can be harnessed to create systems that exhibit changes in their fluorescence properties upon interaction with specific analytes. This response can be engineered to be highly selective and sensitive, allowing for the detection of trace amounts of various chemical species.

Derivatives of phenothiazine (B1677639) have been successfully developed as chemosensors for the detection of metal ions. researchgate.netmdpi.com For instance, a phenothiazine-thiophene-linked chalcone (B49325) has demonstrated selective fluorescent recognition of Ag⁺ ions over other competing metal ions. researchgate.net The mechanism of sensing often involves the coordination of the metal ion with the heteroatoms of the phenothiazine ring or with other functional groups appended to the core structure. This interaction can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in the fluorescence emission, such as an enhancement ("turn-on" response) or quenching ("turn-off" response). nih.govnih.gov

The photophysical properties of phenothiazine derivatives, including their absorption and emission wavelengths, can be finely tuned through chemical modifications. nih.govacs.org The introduction of diethyl groups at the 3 and 7 positions of the dihydrophenothiazine core is expected to influence its electronic properties and, consequently, its performance as a fluorescent probe.

Table 1: Examples of Phenothiazine-Based Chemosensors and their Analytes

| Phenothiazine Derivative | Analyte Detected | Sensing Mechanism |

| Phenothiazine-Thiophene Chalcone | Ag⁺ | Fluorescent Recognition |

| Benzothiazole-based Sensor with Phenothiazine Moiety | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric & Colorimetric |

| Hydrazone-based Sensor Incorporating Phenothiazine | Fe³⁺, Cu²⁺ | Turn-on Fluorescence |

Integration into Novel Organic Electronic Materials (e.g., organic light-emitting diodes, organic photovoltaics)

The unique optoelectronic properties of the phenothiazine core make its derivatives, such as this compound, highly attractive for applications in organic electronic materials. rsc.org These materials are at the forefront of next-generation technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the context of OLEDs, phenothiazine derivatives have been investigated as host materials for phosphorescent emitters and as thermally activated delayed fluorescence (TADF) emitters. researchgate.netrsc.org The non-planar structure of the phenothiazine unit is advantageous as it can suppress intermolecular π-π stacking, thereby reducing aggregation-caused quenching and enhancing the efficiency of light emission in the solid state. rsc.orgresearchgate.net The strong electron-donating character of the dihydrophenothiazine core can be paired with electron-accepting moieties to create donor-acceptor (D-A) type molecules with tunable emission colors.

In the realm of OPVs, phenothiazine derivatives serve as excellent electron donor materials in the active layer of solar cells. nih.govnih.govresearchgate.net Their ability to absorb sunlight and generate excitons, coupled with their favorable highest occupied molecular orbital (HOMO) energy levels for efficient charge transfer to acceptor materials, makes them promising candidates for high-performance solar cells. rsc.orgmdpi.comrsc.org The introduction of alkyl chains, such as the diethyl groups in the target compound, can improve the solubility and processability of these materials, which is crucial for the fabrication of large-area devices.

Table 2: Performance of Phenothiazine-Based Materials in Organic Electronic Devices

| Application | Phenothiazine Derivative Type | Key Performance Metric |

| OLED | Phenothiazine-based TADF Emitter | High External Quantum Efficiency |

| OPV | Phenothiazine-based Donor Polymer | Power Conversion Efficiency up to 5.30% |

| DSSC | Phenothiazine-based Organic Dye | Power Conversion Efficiency up to 8.5% with gel electrolyte |

Role in Host-Guest Chemistry and Supramolecular Architectures (e.g., cyclodextrin (B1172386) binding studies)

The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of well-defined host-guest assemblies. The phenothiazine scaffold has been identified as a "privileged" guest for cyclodextrins (CDs), which are macrocyclic host molecules. rsc.orgresearchgate.net This strong binding affinity is attributed to the hydrophobic nature of the phenothiazine core, which fits snugly into the hydrophobic cavity of the cyclodextrin.

Studies have shown that various phenothiazine-based drugs form stable inclusion complexes with β-cyclodextrin and its derivatives. rsc.org The formation of these host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. nih.govresearchgate.netnih.gov The binding stoichiometry is typically found to be 1:1, with the phenothiazine derivative encapsulated within the cyclodextrin cavity. nih.gov

The diethyl substituents on the this compound molecule are likely to influence its interaction with cyclodextrin hosts. These alkyl groups could potentially enhance the hydrophobic interactions, leading to stronger binding affinities. The study of such host-guest systems is crucial for applications in drug delivery, sensing, and the construction of complex supramolecular architectures.

Application as a Catalyst or Ligand in Organic Transformations

The redox activity and electron-rich nature of the dihydrophenothiazine core suggest that this compound could find applications as a catalyst or a ligand in organic transformations. Phenothiazine derivatives have been explored as photoredox catalysts for a variety of synthetic transformations, including atom transfer radical polymerization (ATRP) and C-N and C-H/C-H cross-coupling reactions. rsc.org Upon photoexcitation, these molecules can engage in single-electron transfer processes, initiating radical reactions under mild conditions.

Furthermore, the nitrogen and sulfur atoms in the dihydrophenothiazine ring can act as coordination sites for transition metals. escholarship.org This suggests the potential for designing ligands based on the this compound scaffold for use in transition metal-catalyzed reactions. researchgate.netnih.gov The electronic and steric properties of the ligand can be tuned by the substituents on the phenothiazine core, which in turn can influence the reactivity and selectivity of the metal catalyst. nih.gov While the direct application of this specific compound as a catalyst or ligand may not be extensively documented, the known reactivity of the broader phenothiazine family points towards a promising area of research. bohrium.com

Design of Polymer-Based Materials Incorporating the Dihydrophenothiazine Core

The incorporation of the dihydrophenothiazine core into polymer structures has led to the development of a wide range of functional materials with applications in energy storage and electronics. researchgate.netrsc.orgscilit.com The redox-active nature of the phenothiazine unit makes it an ideal component for the fabrication of cathode materials in organic batteries. acs.org These polymers can undergo reversible oxidation and reduction, allowing for the storage and release of charge. uni-freiburg.de

Phenothiazine-containing conjugated polymers have also been synthesized for use in light-emitting diodes and other optoelectronic devices. acs.org The non-planar geometry of the phenothiazine unit helps to disrupt polymer chain packing, leading to amorphous materials with good film-forming properties and reduced intermolecular interactions that can quench luminescence. The diethyl groups in this compound can further enhance the solubility of the resulting polymers, making them suitable for solution-based processing techniques.

Table 3: Properties of Phenothiazine-Based Polymers

| Polymer Type | Key Property | Potential Application |

| Poly(vinyl-N-methylphenothiazine) | Redox-active | Organic Battery Cathode |

| Poly(10-hexylphenothiazine-3,7-diyl) | Conjugated, Luminescent | Organic Light-Emitting Diodes |

| Phenothiazine-fluorene alternating copolymer | Low Ionization Potential | Hole Transport Material |

Future Research Directions and Unexplored Avenues for 3,7 Diethyl 10,10a Dihydro 4ah Phenothiazine

Exploration of Novel Synthetic Methodologies

The synthesis of phenothiazine (B1677639) derivatives has traditionally relied on established batch chemistries. However, modern synthetic techniques offer avenues for more efficient, sustainable, and controlled production of 3,7-Diethyl-10,10a-dihydro-4aH-phenothiazine.

Flow Chemistry: Continuous-flow synthesis presents a promising alternative to batch production for phenothiazine derivatives. This methodology could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. A proof-of-principle study on the flow synthesis of a model phenothiazine antipsychotic demonstrated the potential for rapid and efficient production. researchgate.net Future research could focus on developing a telescoped flow synthesis for this compound, potentially starting from 3,7-diethylphenothiazine.

Electrochemistry: Electrochemical methods offer a green and efficient tool for synthesizing and modifying phenothiazine compounds. mdpi.comnih.govresearchgate.net The electrochemical oxidation of the phenothiazine core can generate reactive intermediates, paving the way for novel derivatization strategies. researchgate.net Future studies could investigate the electrochemical synthesis of this compound, potentially offering a more sustainable route with unique selectivity compared to traditional chemical methods. mdpi.comnih.gov

Advanced Spectroscopic Techniques for In Situ and Real-Time Analysis

A deeper understanding of the reaction mechanisms and dynamic behavior of this compound is crucial for its future applications. Advanced spectroscopic techniques can provide unprecedented insights.

In Situ and Real-Time Monitoring: Techniques such as in situ NMR, Raman spectroscopy, and UV-Vis spectroscopy could be employed to monitor the synthesis of this compound in real-time. This would allow for the identification of transient intermediates and the optimization of reaction conditions. Time-resolved spectroscopic techniques have been utilized to investigate the photoreactions of phenothiazine, revealing mechanisms of charge separation and electron transfer. nih.gov Similar approaches could be applied to understand the photophysical properties of the target compound.

LC/Electrochemistry/MS: The combination of liquid chromatography, electrochemistry, and mass spectrometry (LC/EC/MS) is a powerful tool for analyzing the electrochemical behavior of phenothiazine derivatives. acs.orgresearchgate.net This technique could be used to study the oxidation pathways of this compound and identify its metabolites, which is particularly relevant for potential biological applications. acs.org

Integration into Advanced Functional Materials with Tunable Properties

The unique optoelectronic properties of the phenothiazine core make it an attractive building block for advanced functional materials. rsc.orgrsc.orgresearchgate.net The diethyl substitution at the 3 and 7 positions of this compound could offer specific advantages in tuning the material's properties.

Organic Electronics: Phenothiazine derivatives are being explored for applications in organic solar cells, organic light-emitting diodes (OLEDs), and perovskite solar cells due to their strong electron-donating character and tunable energy levels. rsc.orgresearchgate.net Future research could focus on incorporating this compound into such devices, with the ethyl groups potentially enhancing solubility and influencing the packing motif of the material. rsc.org

Redox Flow Batteries: The reversible redox properties of phenothiazines make them promising candidates for non-aqueous organic redox flow batteries. chemrxiv.orgchemrxiv.org Molecular tailoring of the phenothiazine core, including the introduction of alkyl groups, can precisely control the solubility, stability, and redox potential. chemrxiv.orgchemrxiv.org Investigating the electrochemical properties of this compound could reveal its potential as a catholyte or anolyte material.

High-Throughput Screening for Novel Academic Applications and Reactivity Studies

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new applications and understanding the reactivity of chemical compounds. jmedchem.comazolifesciences.com

Phenotypic Screening: Cell-based high-throughput screening can be employed to evaluate the biological activity of a large number of compounds. nih.govnih.gov Subjecting this compound to various phenotypic screens could uncover unexpected biological activities and provide starting points for new therapeutic avenues.

Reactivity Profiling: HTS can also be used to rapidly screen the reactivity of this compound with a wide range of reagents and catalysts. This could lead to the discovery of novel chemical transformations and expand the synthetic utility of this compound.

Interdisciplinary Approaches to Unraveling Complex Molecular Behavior

A comprehensive understanding of the molecular behavior of this compound requires a combination of experimental and computational approaches.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the electronic structure, spectroscopic properties, and reactivity of phenothiazine derivatives. mdpi.comnih.govnih.gov Such studies on this compound could predict its properties and guide experimental efforts. Molecular modeling has also been used to study the structure-activity relationships of phenothiazines as multidrug resistance modifiers. nih.gov

Combined Experimental and Computational Studies: An integrated approach that combines experimental data from spectroscopy and electrochemistry with computational modeling can lead to a more complete picture of the compound's behavior. This synergy is crucial for rationally designing new materials and molecules with desired properties based on the this compound scaffold.

Q & A

Q. What advanced purification techniques address co-elution issues in phenothiazine derivative chromatography?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.